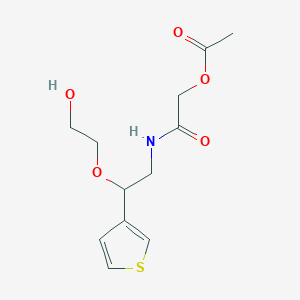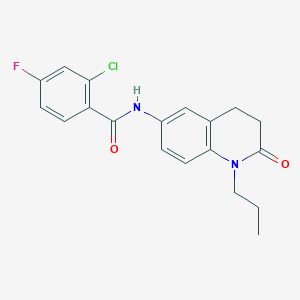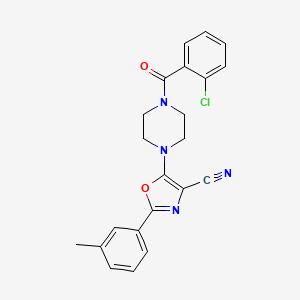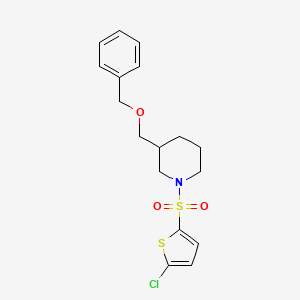
2-((2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl)amino)-2-oxoethyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-((2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl)amino)-2-oxoethyl acetate" is a chemical entity that appears to be related to a class of compounds that have been synthesized for various pharmacological studies. The structure suggests the presence of a thiophene moiety, which is a common feature in molecules with potential therapeutic effects. The compound also contains an oxoethyl acetate group and an amino group, which may contribute to its reactivity and possible biological activity.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, a novel series of α-ketoamide derivatives were synthesized using OxymaPure/DIC as a coupling reagent, which showed high purity and yield . Another study reported the synthesis of 2-dialkylamino ethyl-[(3-thiophenyl)methoxy] acetate hydrochloride through reactions such as the Whol-Ziegler reaction, Williamson reaction, and esterification . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as FT-IR, NMR, and elemental analysis . These techniques are crucial for confirming the identity and purity of synthesized compounds. The presence of specific functional groups like the thiophene ring and the oxoethyl acetate moiety can be confirmed through these analytical methods.
Chemical Reactions Analysis
The reactivity of similar compounds has been explored in various studies. For example, the reaction of 2-oxo-1,4-dioxane with alcohol and thionyl chloride led to the preparation of some 2-(2-chloroethoxy) acetates . The base-catalyzed hydrolysis of ethyl 2-(2-chloroethoxy) acetate yielded 2-oxo-1,4-dioxane, while acid-catalyzed hydrolysis produced 2-(2-chloroethoxy) acetic acid . These reactions provide insight into the potential reactivity of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with similar structures have been studied to some extent. For instance, the anti-inflammatory, analgesic, and antioxidant activities of a series of ethyl 2-substituted acetates were evaluated, showing that halogen-substituted compounds had good pharmacological activities . The molecular docking studies also helped in understanding the interaction of these compounds with biological targets like COX-1 and COX-2 . These studies could inform the potential physical and chemical properties of "2-((2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl)amino)-2-oxoethyl acetate".
Applications De Recherche Scientifique
Thiophene Derivatives in Carcinogenicity Studies
Thiophene analogues, resembling carcinogenic compounds like benzidine and 4-aminobiphenyl, have been synthesized and evaluated for potential carcinogenicity. These compounds, including 5-p-acetamidophenyl-2-thiophenamine and N-(5-phenylthiophen-2-yl)-acetamide, were assessed using in vitro assays, indicating potential carcinogenicity. The chemical and biological behavior of these compounds casts doubt on their ability to elicit tumors in vivo, underscoring the complexity of predicting carcinogenic potential from in vitro data (Ashby et al., 1978).
Biodegradation and Environmental Fate of Ether Derivatives
Research on the biodegradation and environmental fate of ethyl tert-butyl ether (ETBE), a gasoline ether oxygenate, reveals the capability of microorganisms in soil and groundwater to degrade ETBE aerobically. This process involves hydroxylation and the formation of intermediates like acetaldehyde and tert-butyl alcohol, providing insights into the microbial pathways and genetic factors involved in the degradation of ether derivatives. The presence of co-contaminants may influence the biodegradation rate of ETBE, indicating the complexity of environmental remediation efforts (Thornton et al., 2020).
Chemical Communication in Honeybees
A review on the chemical communication within the honeybee community highlights the role of various compounds, including esters like ethyl oleate, in the social organization and behavior modulation of honeybees. These chemical cues are vital in maintaining colony integrity, influencing developmental and reproductive processes within the hive (Trhlin & Rajchard, 2018).
Hydroxycinnamates and Antioxidant Activities
Research on hydroxycinnamates, which share structural similarities with ester-functionalized compounds, explores their widespread occurrence in nature and their significant antioxidant activities. The study of these compounds, including derivatives like ferulic acid ethyl ester, provides valuable insights into the potential health benefits and applications of naturally occurring antioxidants in disease prevention and health promotion (Shahidi & Chandrasekara, 2010).
Propriétés
IUPAC Name |
[2-[[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]amino]-2-oxoethyl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5S/c1-9(15)18-7-12(16)13-6-11(17-4-3-14)10-2-5-19-8-10/h2,5,8,11,14H,3-4,6-7H2,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MALYJOKCJYKLSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)NCC(C1=CSC=C1)OCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl)amino)-2-oxoethyl acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2503306.png)


![ethyl 2-[({[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2503312.png)
![2-(4-oxo-4-(4-(pyridin-2-yl)piperazin-1-yl)butyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2503313.png)
![N-(4-bromo-2-fluorophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2503315.png)



![(2Z)-2-[(3-fluoro-4-methylphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2503323.png)
![N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-methylpropyl)oxamide](/img/structure/B2503324.png)

![Ethyl 4-[[2-(4-benzamido-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2503327.png)